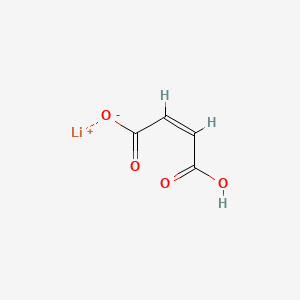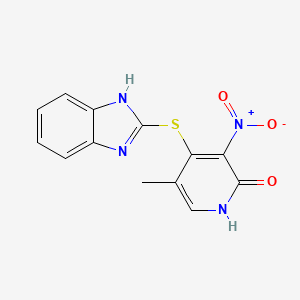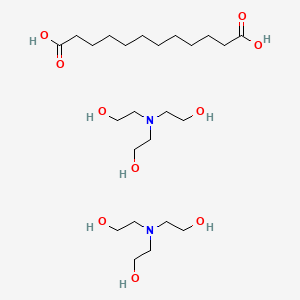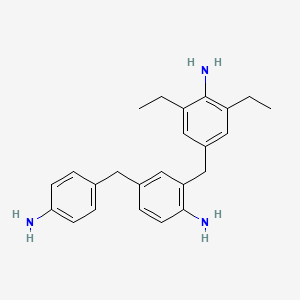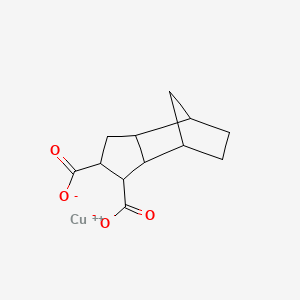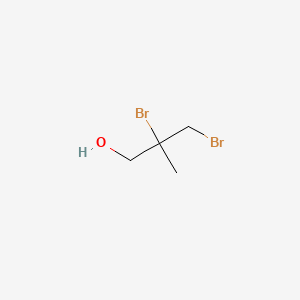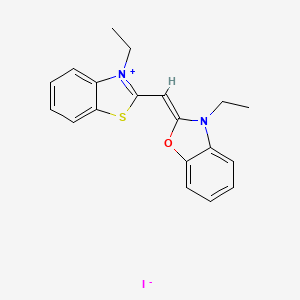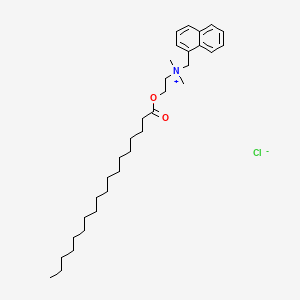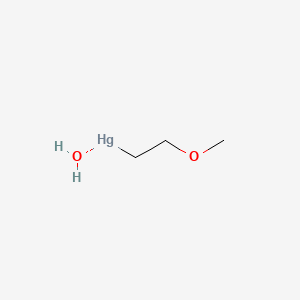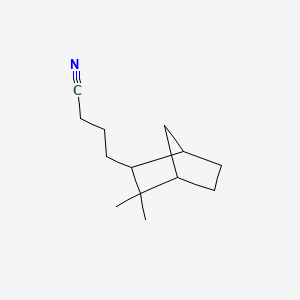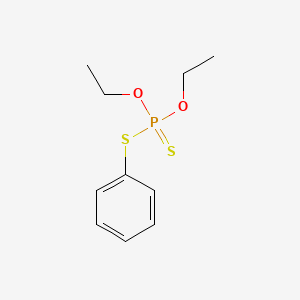
Ethyl phenyl phosphorodithiote
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl phenyl phosphorodithiote is an organophosphorus compound characterized by the presence of both ethyl and phenyl groups attached to a phosphorodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl phenyl phosphorodithiote can be synthesized through the reaction of phenyl phosphorodichloridate with ethanethiol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl phenyl phosphorodithiote undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates or phosphates.
Reduction: Reduction reactions can convert it into phosphines or other lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioates or phosphates.
Reduction: Phosphines or lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphorodithioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl phenyl phosphorodithiote has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and other phosphorus-related enzymes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the formulation of pesticides and fungicides due to its ability to inhibit certain biological processes in pests and pathogens.
Mecanismo De Acción
The mechanism of action of ethyl phenyl phosphorodithiote involves the inhibition of enzymes that interact with phosphorus-containing substrates. The compound binds to the active site of these enzymes, preventing them from catalyzing their normal reactions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparación Con Compuestos Similares
- Ethyl phenyl phosphorothioate
- Ethyl phenyl phosphorodithioate
- Phenyl phosphorodichloridate
Comparison: Ethyl phenyl phosphorodithiote is unique in its combination of ethyl and phenyl groups attached to a phosphorodithioate moiety. This structure imparts distinct chemical properties, such as its reactivity and binding affinity to enzymes, which differentiate it from other similar compounds. For example, ethyl phenyl phosphorothioate has a similar structure but differs in its oxidation state, leading to different reactivity and applications.
Propiedades
Número CAS |
947-34-2 |
|---|---|
Fórmula molecular |
C10H15O2PS2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
diethoxy-phenylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O2PS2/c1-3-11-13(14,12-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
GGMCHITWDXVDCS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


